4-Chloro-5,6,7,8-tetrahydroquinazoline
Overview
Description
4-Chloro-5,6,7,8-tetrahydroquinazoline is a chemical compound with the CAS Number: 1125-62-8. It has a molecular weight of 168.63 and its IUPAC name is 4-chloro-5,6,7,8-tetrahydroquinazoline .
Synthesis Analysis
The synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines has been demonstrated using α-aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields . The reaction with bis-benzylidene cyclohexanones has been shown to be particularly effective .Molecular Structure Analysis
The molecular structure of 4-Chloro-5,6,7,8-tetrahydroquinazoline is represented by the formula C8H9ClN2 . The InChI code for this compound is 1S/C8H9ClN2/c9-8-6-3-1-2-4-7 (6)10-5-11-8/h5H,1-4H2 .Physical And Chemical Properties Analysis
4-Chloro-5,6,7,8-tetrahydroquinazoline is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C . Its solubility is slightly soluble (3 g/L) at 25 ºC . The density is 1.252±0.06 g/cm3 at 20 ºC 760 Torr . The melting point is 84-87 ºC .Scientific Research Applications
Application 1: Antitubercular Agents
- Summary of the Application: 4-Chloro-5,6,7,8-tetrahydroquinazoline derivatives have shown potential as antitubercular agents. They have been found to have high binding affinity towards essential enzymes of Mycobacterial tuberculosis .
- Methods of Application or Experimental Procedures: The derivatives were synthesized using α-aminoamidines and bis-benzylidene cyclohexanones. The reaction occurs in mild conditions and is characterized by excellent yields .
- Results or Outcomes: The synthesized compounds revealed high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1). This suggests that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
Application 2: Antidiabetic Agents
- Summary of the Application: 4-Chloro-5,6,7,8-tetrahydroquinazoline derivatives have also shown potential as antidiabetic agents. They have been found to inhibit β-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism .
- Methods of Application or Experimental Procedures: The same synthesis method as in the antitubercular application was used .
- Results or Outcomes: The high inhibition activity of the synthesized compounds was predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Application 3: Antimicrobial Agents
- Summary of the Application: Some derivatives of 4-Chloro-5,6,7,8-tetrahydroquinazoline have shown antimicrobial activity .
- Methods of Application or Experimental Procedures: The specific synthesis methods and experimental procedures were not detailed in the source .
- Results or Outcomes: Among all the synthesized derivatives, one compound showed a greater inhibitory effect against several organisms, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus .
Application 4: Anticancer Agents
- Summary of the Application: Certain quinazolinone derivatives, which include 4-Chloro-5,6,7,8-tetrahydroquinazoline, have been reported for their cytotoxic activities .
- Methods of Application or Experimental Procedures: The specific synthesis methods and experimental procedures were not detailed in the source .
- Results or Outcomes: The synthesized compounds demonstrated cytotoxic activities, suggesting potential anticancer properties .
Safety And Hazards
The safety information for 4-Chloro-5,6,7,8-tetrahydroquinazoline indicates that it is classified under GHS06. The signal word is “Danger” and the hazard statements include H301-H311-H331 . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .
properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCZEYDUHAFFKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503348 | |
Record name | 4-Chloro-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6,7,8-tetrahydroquinazoline | |
CAS RN |
1125-62-8 | |
Record name | 4-Chloro-5,6,7,8-tetrahydroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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